Cas no 1780907-71-2 (2-Fluoro-2-(thiolan-3-yl)acetic acid)

2-Fluoro-2-(thiolan-3-yl)acetic acid is a fluorinated carboxylic acid derivative featuring a thiolane ring, which combines unique structural and electronic properties for applications in medicinal chemistry and organic synthesis. The fluorine substitution enhances metabolic stability and bioavailability, while the thiolane moiety contributes to conformational rigidity and potential sulfur-based reactivity. This compound is particularly valuable as a building block for designing bioactive molecules, including enzyme inhibitors or prodrugs, due to its ability to modulate electronic and steric effects. Its well-defined stereochemistry further enables precise control in stereoselective reactions, making it a versatile intermediate for pharmaceutical research and development.
2-Fluoro-2-(thiolan-3-yl)acetic acid structure
1780907-71-2 structure
商品名:2-Fluoro-2-(thiolan-3-yl)acetic acid
CAS番号:1780907-71-2
MF:C6H9FO2S
メガワット:164.197864294052
CID:5739127
PubChem ID:105432411

2-Fluoro-2-(thiolan-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-783103
    • 1780907-71-2
    • 2-Fluoro-2-(thiolan-3-yl)aceticacid
    • 2-Fluoro-2-(thiolan-3-yl)acetic acid
    • CID 105432411
    • 3-Thiopheneacetic acid, α-fluorotetrahydro-
    • インチ: 1S/C6H9FO2S/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3H2,(H,8,9)
    • InChIKey: XXMJJGNEXBLQBT-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(C(C(=O)O)F)C1

計算された属性

  • せいみつぶんしりょう: 164.03072886g/mol
  • どういたいしつりょう: 164.03072886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 62.6Ų

じっけんとくせい

  • 密度みつど: 1.325±0.06 g/cm3(Predicted)
  • ふってん: 318.5±12.0 °C(Predicted)
  • 酸性度係数(pKa): 2.40±0.10(Predicted)

2-Fluoro-2-(thiolan-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-783103-0.05g
2-fluoro-2-(thiolan-3-yl)acetic acid
1780907-71-2 95.0%
0.05g
$827.0 2025-02-22
Enamine
EN300-783103-0.1g
2-fluoro-2-(thiolan-3-yl)acetic acid
1780907-71-2 95.0%
0.1g
$867.0 2025-02-22
Enamine
EN300-783103-0.5g
2-fluoro-2-(thiolan-3-yl)acetic acid
1780907-71-2 95.0%
0.5g
$946.0 2025-02-22
Enamine
EN300-783103-1.0g
2-fluoro-2-(thiolan-3-yl)acetic acid
1780907-71-2 95.0%
1.0g
$986.0 2025-02-22
Enamine
EN300-783103-0.25g
2-fluoro-2-(thiolan-3-yl)acetic acid
1780907-71-2 95.0%
0.25g
$906.0 2025-02-22
Enamine
EN300-783103-10.0g
2-fluoro-2-(thiolan-3-yl)acetic acid
1780907-71-2 95.0%
10.0g
$4236.0 2025-02-22
Enamine
EN300-783103-2.5g
2-fluoro-2-(thiolan-3-yl)acetic acid
1780907-71-2 95.0%
2.5g
$1931.0 2025-02-22
Enamine
EN300-783103-5.0g
2-fluoro-2-(thiolan-3-yl)acetic acid
1780907-71-2 95.0%
5.0g
$2858.0 2025-02-22

2-Fluoro-2-(thiolan-3-yl)acetic acid 関連文献

2-Fluoro-2-(thiolan-3-yl)acetic acidに関する追加情報

2-Fluoro-2-(thiolan-3-yl)acetic Acid: A Comprehensive Overview

2-Fluoro-2-(thiolan-3-yl)acetic acid is a compound with the CAS number 1780907-71-2, representing a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its fluorinated acetic acid backbone and the presence of a thiolane ring, which contributes to its distinct chemical properties and potential applications.

The thiolane ring in 2-(thiolan-3-yl)acetic acid is a five-membered saturated heterocyclic structure containing sulfur, which imparts stability and unique reactivity to the molecule. The fluorine atom at the second position of the acetic acid moiety introduces additional electronic effects, enhancing the compound's ability to participate in various chemical reactions. Recent studies have highlighted the importance of such fluorinated compounds in drug design, particularly in modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

One of the most promising applications of 2-fluoro derivatives lies in their potential as building blocks for complex molecules with therapeutic value. For instance, fluorinated compounds are often employed in the development of antiviral agents due to their ability to mimic natural substrates and inhibit viral replication mechanisms. The integration of the thiolane ring into this structure further diversifies its functional groups, making it a versatile starting material for synthetic chemistry.

Recent advancements in synthetic methodology have enabled more efficient routes to prepare 2-fluoro-2-(thiolan-3-yl)acetic acid and its derivatives. Researchers have explored catalytic asymmetric synthesis techniques to construct chiral centers within this framework, which is crucial for developing enantiomerically pure compounds required in pharmaceuticals. The use of transition metal catalysts has significantly improved the yield and selectivity of these reactions, paving the way for large-scale production.

In terms of biological activity, 2-fluoro-substituted acetic acids have shown potential as inhibitors of key enzymes involved in metabolic pathways. For example, studies have demonstrated that such compounds can modulate the activity of kinases and proteases, making them valuable leads for drug discovery programs targeting diseases such as cancer and inflammatory disorders.

The integration of computational chemistry tools has further enhanced our understanding of the molecular interactions involving 2-fluoro-2-(thiolan-3-yl)acetic acid. Quantum mechanical calculations have provided insights into the electronic distribution and reactivity patterns of this compound, aiding in the rational design of more potent derivatives.

Moreover, green chemistry principles are increasingly being applied to the synthesis and application of this compound. Efforts are underway to develop environmentally friendly reaction conditions that minimize waste and reduce energy consumption during its production.

In conclusion, 2-fluoro-2-(thiolan-3-yl)acetic acid stands out as a multifaceted compound with significant potential across various domains of chemical research. Its unique structure, combined with recent advances in synthesis and application techniques, positions it as a valuable asset in both academic and industrial settings.

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